Fmoc-iminodipropionic acid

概要

説明

Fmoc-iminodipropionic acid is a derivative of iminodipropionic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

作用機序

Target of Action

The primary target of Fmoc-iminodipropionic acid is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine, which serves as a temporary protecting group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . This makes the use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS very widespread .

Pharmacokinetics

Studies on similar fmoc-modified amino acids and short peptides have shown that they possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety .

Result of Action

The result of this compound’s action is the formation of a protected amine group . This protection allows for further reactions to take place without the amine group being affected . Once the desired reactions have been completed, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

生化学分析

Biochemical Properties

Fmoc-iminodipropionic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s hydrophobic and aromatic properties facilitate its interaction with hydrophobic regions of proteins, promoting the formation of stable complexes . Additionally, this compound can interact with enzymes such as proteases, which can cleave the Fmoc group under specific conditions, allowing for the controlled release of the protected amino acid .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, it can inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins and receptors, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For instance, this compound can inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can activate enzymes by stabilizing their active conformation or by promoting the formation of enzyme-substrate complexes . These interactions can result in changes in gene expression and cellular metabolism, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, leading to a reduction in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, including the activation of specific enzymes and the modulation of gene expression . At high doses, this compound can have toxic or adverse effects, including the inhibition of enzyme activity and the disruption of cellular metabolism . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and energy production. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, the compound can affect the levels of specific metabolites, further influencing cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are crucial for understanding the compound’s overall impact on cellular and tissue function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence energy production and cellular metabolism . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its overall role in cellular function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-iminodipropionic acid typically involves the protection of the amino group of iminodipropionic acid with the Fmoc group. This can be achieved by reacting iminodipropionic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the formation of a carbamate linkage, protecting the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) is also common in industrial settings due to its stability and ease of handling .

化学反応の分析

Types of Reactions

Fmoc-iminodipropionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected iminodipropionic acid and peptides with this compound incorporated into their sequences .

科学的研究の応用

Chemistry

Fmoc-iminodipropionic acid is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in SPPS .

Biology

In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can interact with specific proteins and enzymes .

Medicine

The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

類似化合物との比較

Similar Compounds

Boc-iminodipropionic acid: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

Cbz-iminodipropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness

Fmoc-iminodipropionic acid is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for SPPS, where mild deprotection conditions are essential to avoid damaging the peptide .

生物活性

Fmoc-iminodipropionic acid (Fmoc-IDPA) is a compound that has garnered attention in the field of peptide synthesis and biological applications due to its unique structural properties and functionalities. This article explores the biological activity of Fmoc-IDPA, focusing on its synthesis, applications, and relevant research findings.

Overview of this compound

Fmoc-IDPA is a modified amino acid characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification enhances the hydrophobicity and aromaticity of the compound, which can influence its self-assembly properties and interactions in biological systems. The compound is particularly relevant in solid-phase peptide synthesis (SPPS), where it serves as a building block for various peptides.

Synthesis and Properties

The synthesis of Fmoc-IDPA typically involves solid-phase techniques that utilize the Fmoc/tert-butyl strategy. This method allows for the incorporation of the iminodipropionic acid moiety into peptide chains while maintaining stability against enzymatic degradation. Research has shown that analogues incorporating this structure exhibit enhanced binding affinities at various receptors, particularly in studies involving opioid receptors .

Biological Activity

1. Binding Affinity and Receptor Interaction:

Fmoc-IDPA has been evaluated for its binding affinity at several key receptors, including opioid receptors. Studies indicate that modifications to the peptide bond can significantly affect binding properties, with some analogues demonstrating increased stability and affinity compared to their unmodified counterparts .

2. Applications in Drug Development:

The compound's ability to form stable peptides makes it a candidate for drug development, particularly in creating therapeutics targeting specific receptors. For instance, research highlighted the use of Fmoc-IDPA in synthesizing peptides that show potential as analgesics by interacting with mu and kappa opioid receptors .

3. Self-Assembly Properties:

The Fmoc group contributes to the self-assembly characteristics of peptides containing Fmoc-IDPA. This property is crucial for applications in drug delivery systems and biomaterials, where controlled assembly can enhance therapeutic efficacy .

Case Study 1: Peptide Synthesis

In a study focusing on solid-phase peptide synthesis, researchers synthesized several analogues of Dynorphin A using Fmoc-IDPA as a building block. The resulting peptides were evaluated for their biological activity at opioid receptors, revealing significant differences in binding affinities based on structural modifications .

Case Study 2: Drug Delivery Systems

Another investigation explored the use of Fmoc-IDPA-modified peptides in drug delivery applications. The hydrophobic nature of the Fmoc group was found to improve the encapsulation efficiency of therapeutic agents within lipid-based carriers, enhancing their bioavailability and therapeutic index in vivo .

Research Findings Summary

特性

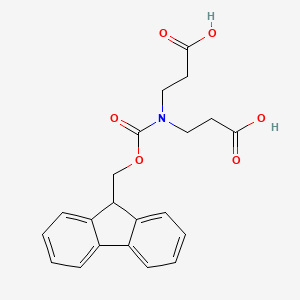

IUPAC Name |

3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZRLPKOGSOKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。